2,3-Didehydrogibberellin A9
Overview
Description
2,3-Didehydro Gibberellin A9 is a derivative of the gibberellin family of plants known for affecting either the stem growth or elongation . It is a C19-gibberellin obtained by formal dehydrogenation across the 2,3-position of gibberellin A9 .
Molecular Structure Analysis
The molecular formula of 2,3-Didehydro Gibberellin A9 is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . It has 7 defined stereocentres .Scientific Research Applications
Biosynthesis in Marah macrocarpus : It is a key enzyme in the biosynthesis of gibberellin in Marah macrocarpus embryos and endosperm (Macmillan et al., 1997).
Plant Growth Regulation : Analogues of 2,3-Didehydrogibberellin A9, such as 3-Methylgibberellin, influence plant growth by inhibiting specific enzymes (GA 3α-hydroxylases) and promoting shoot and hypocotyl elongation in plants like dwarf rice and cucumber (Saito et al., 1992).
Metabolism by Fungi : Gibberella fujikuroi metabolizes 2,3-Didehydrogibberellin A9 to produce gibberellins A20 and A40, among other metabolites (Bearder et al., 1976).
Radioactive Compound Synthesis : The synthesis of 2,3-(3H)-gibberellin A9 with high specific activity has been described for research applications (Yokota et al., 1976).
Mechanism and Stereochemistry Studies : Studies on conjugate reduction of enones from gibberellins A3 and A7 provide insights into the mechanism and stereochemistry of this class of compounds (Beale & Macmillan, 1980).
Metabolism in Pea Shoots : In pea shoots and seed coats, [3H]GA9 is metabolized through the 13-hydroxylation and 2α-hydroxylation pathways (Zhu & Davies, 1991).
Study of Metabolites : Research on metabolites like 16,17-dihydro 16,17-dihydroxy gibberellin A9 in pea seedlings provides insights into the metabolic pathways of gibberellins (Railton, 1977).
Partial Synthesis of Radioactive Compounds : The partial synthesis of radioactive gibberellin A29 from gibberellin A3, and its applications in research, have been described (Kirkwood et al., 1982).
Enzymatic Activity Studies : The enzyme GA 2beta-hydroxylase converts GA9 to GA51 and GA51-catabolite, crucial for maintaining the concentrations of biologically active GAs in plant tissues (Thomas et al., 1999).
Preparation for Bioassay Testing : The preparation of 2,3-Didehydrogibberellin A9 for bioassay testing has been detailed, highlighting its significance in plant growth studies (Beale & Macmillan, 1981).
properties
IUPAC Name |
(1R,2R,5R,8R,9S,10R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17?,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHXRWOUQCGQAV-MMZROTCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332092 | |
Record name | 2,3-Dehydro-gibberellin A9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Didehydrogibberellin A9 | |
CAS RN |
2531-21-7 | |
Record name | 2,3-Dehydro-gibberellin A9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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